
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazino group attached to a phenylacetamide backbone, with a distinctive 2-oxo-1,2-diphenylethylidene moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide typically involves the reaction of 1,2-diphenylethane-1,2-dione hydrazone with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids . This reaction is carried out under anhydrous conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the desired product . The reaction conditions must be carefully controlled to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides
- 2-[(2-(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates
Uniqueness
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
33555-68-9 |
|---|---|
Molekularformel |
C22H19N3O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c23-22(27)20(17-12-6-2-7-13-17)25-24-19(16-10-4-1-5-11-16)21(26)18-14-8-3-9-15-18/h1-15,20,25H,(H2,23,27)/b24-19- |
InChI-Schlüssel |
IEVUWCAYCDKDCP-CLCOLTQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)N)N/N=C(/C2=CC=CC=C2)\C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





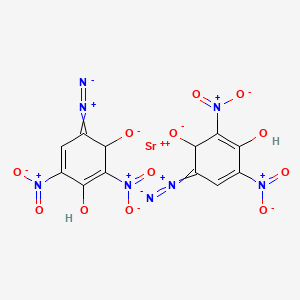

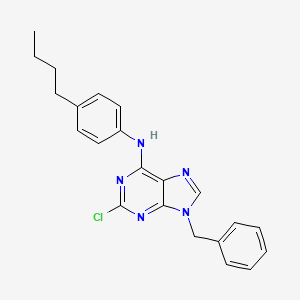
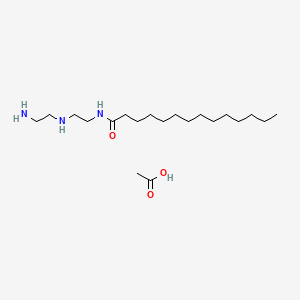
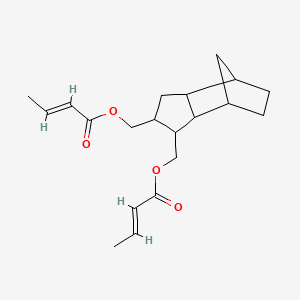
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
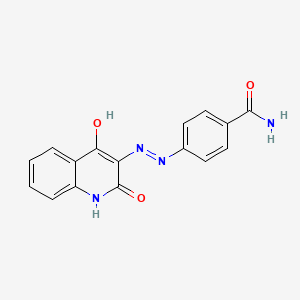
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

